PF-4778574 vs. LY451646: In Vivo Potency Comparison in Nonhuman Primate Working Memory Model
In a nonhuman primate model of ketamine-induced working memory impairment, PF-4778574 demonstrated an order-of-magnitude greater in vivo potency compared to the structurally distinct AMPA PAM LY451646 [1]. Both compounds robustly ameliorated working memory deficits without altering ketamine-induced positive- and negative-like symptom behaviors, but PF-4778574 achieved comparable cognitive rescue at a 10- to 100-fold lower dose [2].
| Evidence Dimension | In Vivo Potency (Effective Dose Range, SC) |
|---|---|
| Target Compound Data | 0.01 mg/kg (SC) |
| Comparator Or Baseline | LY451646: 0.1–1.0 mg/kg (SC) |
| Quantified Difference | 10- to 100-fold lower dose requirement for PF-4778574 |
| Conditions | Nonhuman primate model of ketamine-induced spatial working memory impairment; subcutaneous (SC) administration |
Why This Matters
A lower effective dose in a higher-order species model of cognitive dysfunction may translate to reduced compound consumption per experiment and a potentially wider separation from dose-limiting adverse events.
- [1] Roberts, B. M., et al. (2010). Prevention of ketamine-induced working memory impairments by AMPA potentiators in a nonhuman primate model of cognitive dysfunction. Behavioural Brain Research, 212(1), 41-48. View Source
- [2] InvivoChem. (n.d.). PF-4778574 Product Information. CAS 1219633-99-4. View Source
